molecular formula C21H22N4O4 B2514540 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide CAS No. 1184974-61-5

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide

Cat. No. B2514540
CAS RN: 1184974-61-5
M. Wt: 394.431
InChI Key: YTZKRXNLHRVNAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that yield new structures with potential applications in various fields. In the case of the compound "2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide," although not directly synthesized in the provided papers, we can infer from related research that the synthesis would likely involve the formation of pyrazine derivatives and the incorporation of benzodioxolyl moieties. For instance, the synthesis of pyrazolo[5,1-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines containing a benzooxazole moiety is described, which involves the reaction of N-[3-amino-4-(benzoxazol-2-yl)pyrazol-5-yl]phenylamine with active methylene compounds . This suggests that similar methodologies could be adapted for the synthesis of the target compound, potentially involving the use of amino-pyrazolyl derivatives as precursors.

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a pyrazolo[1,5-a]pyrazine core, a benzodioxolyl group, and a cyclohexylacetamide moiety. The structure of related compounds, such as the ortho-linked oxacalix benzene pyrazine, has been studied, revealing that these molecules can adopt specific conformations and participate in hydrogen bonding . The benzodioxolyl group in the target compound is likely to influence its electronic properties and could potentially engage in intermolecular interactions, similar to the carboxylic acid groups in the oxacalix benzene pyrazine derivatives.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. For example, the pyrazinyl nitrogen atoms in the related oxacalix benzene pyrazine compounds have been shown to interact with transition metal ions, forming various metal-containing supramolecular complexes . This indicates that the pyrazinyl nitrogens in the target compound might also exhibit coordination chemistry with metals, potentially leading to the formation of novel metallo-supramolecular structures.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound "2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide" are not directly reported in the provided papers, we can extrapolate from related compounds that it would exhibit properties influenced by its molecular structure. The presence of the benzodioxolyl group could affect the compound's solubility and electronic properties, while the pyrazine core might contribute to its thermal stability and reactivity. The cyclohexylacetamide portion could impact the compound's lipophilicity and potential biological activity.

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • In Silico Prediction and Microbial Investigation : A study synthesized a library of compounds related to the chemical structure , examining their in vitro antibacterial, antifungal, and antimycobacterial activities. These compounds demonstrated significant activity against several bacterial and fungal strains. The in-silico analysis highlighted excellent drug-likeness properties, suggesting potential for developing new antimicrobial agents (Pandya et al., 2019).

Anticonvulsant Activity

  • Alkanamide Derivatives Study : Research on derivatives bearing similarity to the core structure of interest showed anticonvulsant activity in the maximal electroshock test. This study provides insights into the chemical modifications that enhance anticonvulsant properties, contributing to the development of new therapeutic agents (Tarikogullari et al., 2010).

Insecticidal Properties

  • Heterocycles Incorporating a Thiadiazole Moiety : A research initiative explored the synthesis of various heterocycles, including compounds structurally related to our compound of interest, assessing their insecticidal potential against the cotton leafworm. This study opens avenues for the development of novel insecticides with enhanced efficacy and safety profiles (Fadda et al., 2017).

Antitumor Activity

  • Thiophene, Pyrimidine, and Coumarin Derivatives : The antitumor properties of novel synthesized compounds, including those with a structural resemblance to 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide, were investigated. Some compounds exhibited promising inhibitory effects on different cancer cell lines, highlighting the potential for cancer therapy (Albratty et al., 2017).

Novel Mechanisms of Action

  • CYP17 Inhibitors/Antiandrogens : A study focused on the synthesis of chemical entities with similarities to the compound , demonstrating potent inhibition of the CYP17 enzyme and antagonistic activity against androgen receptors. This research has significant implications for the treatment of prostate cancer and other hormone-dependent diseases (Handratta et al., 2005).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c26-20(22-15-4-2-1-3-5-15)12-24-8-9-25-17(21(24)27)11-16(23-25)14-6-7-18-19(10-14)29-13-28-18/h6-11,15H,1-5,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZKRXNLHRVNAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC5=C(C=C4)OCO5)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.